molecular formula C8H6F3NO2 B114769 4-(Trifluoromethoxy)benzaldehyde oxime CAS No. 150162-39-3

4-(Trifluoromethoxy)benzaldehyde oxime

Cat. No. B114769
M. Wt: 205.13 g/mol
InChI Key: SFLMISFBFTUVTD-LFYBBSHMSA-N
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Description

4-(Trifluoromethoxy)benzaldehyde oxime is an organic compound with the molecular formula C8H6F3NO2 . It is a derivative of benzaldehyde, which has been substituted with a trifluoromethoxy group at the para position .


Molecular Structure Analysis

The molecule contains a total of 20 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 oxime (aromatic), 1 hydroxyl group, and 1 ether (aromatic) .


Physical And Chemical Properties Analysis

4-(Trifluoromethoxy)benzaldehyde oxime has a molecular weight of 190.119 Da . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

  • Synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone

    • Application : This compound is used in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone .
    • Results : The outcome of the synthesis is the production of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone .
  • Synthesis of new azo dyes containing of 5(4H)-oxazolone ring

    • Application : This compound is used in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring .
    • Results : The outcome of the synthesis is the production of new azo dyes containing a 5(4H)-oxazolone ring .
  • Synthesis of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole

    • Application : This compound is used in the synthesis of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole .
    • Results : The outcome of the synthesis is the production of 2-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole .
  • Synthesis of (E)-2-[4-(trifluoromethoxy)benzylidene]indan-1-one

    • Application : This compound is used in the synthesis of (E)-2-[4-(trifluoromethoxy)benzylidene]indan-1-one .
    • Results : The outcome of the synthesis is the production of (E)-2-[4-(trifluoromethoxy)benzylidene]indan-1-one .

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, and it can cause skin irritation and serious eye irritation . In case of fire, CO2, dry chemical, or foam should be used for extinction . It should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

(NE)-N-[[4-(trifluoromethoxy)phenyl]methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)14-7-3-1-6(2-4-7)5-12-13/h1-5,13H/b12-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLMISFBFTUVTD-LFYBBSHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NO)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40430544
Record name 4-(trifluoromethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethoxy)benzaldehyde oxime

CAS RN

150162-39-3
Record name 4-(trifluoromethoxy)benzaldehyde oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40430544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Trifluoromethoxy)benzaldoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a similar manner as described in Preparation Example 1, by using 4-(trifluoromethoxy)benzaldehyde (38.02 g, 200.0 mmol), sodium hydroxide (12.00 g, 300.0 mmol) and hydrochloric acid hydroxylamine (16.68 g, 240 mmol), a white solid required compound (38.68 g, 188 mmol, 94%) was obtained.
Quantity
38.02 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
16.68 g
Type
reactant
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
V Vijayendar, SS Kaki, EV Krishna, S Misra… - 2018 - nopr.niscpr.res.in
A series of undecenoic acid-based aldoxime esters have been synthesized using various substituted benzaldehydes and undecenoic acid. These oxime esters have been evaluated for …
Number of citations: 2 nopr.niscpr.res.in
V Vijayendar, SS Kaki, RCR Jala… - Indo American Journal …, 2015 - academia.edu
Oximes and their derivatives are important class of organic compounds that have been used for many important pharmaceutical and synthetic chemistry applications, and often act as …
Number of citations: 4 www.academia.edu
KA Milinkevich - 2009 - search.proquest.com
An efficient, multi-gram synthesis of a spiroisoxazolinoproline-based amino acid requiring minimal purification, delivering good cis: trans diastereoselectivity (ca. 1: 4) and providing …
Number of citations: 0 search.proquest.com
D Gnanamgari - 2009 - search.proquest.com
This dissertation concerns the synthesis and properties of NHC (N-heterocyclic carbene) and terpyridine (terpy) ligands, synthesis of their respective metal complexes and application to …
Number of citations: 0 search.proquest.com
B Aneja, M Irfan, C Kapil, MA Jairajpuri… - Organic & …, 2016 - pubs.rsc.org
The increasing incidence of human candidiasis and the tendency of Candida species to become resistant to existing chemotherapies are well-recognized health problems. The present …
Number of citations: 38 pubs.rsc.org
D Gnanamgari, RH Crabtree - Organometallics, 2009 - ACS Publications
TerpyRu(PPh 3 )Cl 2 is an efficient catalyst for rearranging aldoximes to amides without the need for chelating phosphines or additives as in prior examples. The catalyst is also useful in …
Number of citations: 118 pubs.acs.org
RM Denton, J An, P Lindovska, W Lewis - Tetrahedron, 2012 - Elsevier
A metal-free catalytic method for the conversion of aromatic and aliphatic aldoximes to nitriles at room temperature using oxalyl chloride (1.2 equiv) in combination with 5 mol % of …
Number of citations: 78 www.sciencedirect.com

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